(4-Hydroxy-2-methylphenyl)acetaldehyde
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Overview
Description
(4-Hydroxy-2-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of phenylacetaldehyde, characterized by the presence of a hydroxy group at the fourth position and a methyl group at the second position on the benzene ring. This compound is a white solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Hydroxy-2-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of (4-Hydroxy-2-methylphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced via the catalytic dehydrogenation of (4-Hydroxy-2-methylphenyl)methanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (4-Hydroxy-2-methylphenyl)acetic acid.
Reduction: (4-Hydroxy-2-methylphenyl)methanol.
Substitution: (4-Alkoxy-2-methylphenyl)acetaldehyde or (4-Hydroxy-2-methylphenyl)acetate.
Scientific Research Applications
(4-Hydroxy-2-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-methylphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its conversion into the corresponding carboxylic acid. Additionally, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)acetaldehyde: Similar structure but lacks the methyl group at the second position.
(4-Hydroxy-3-methylphenyl)acetaldehyde: Similar structure but has the methyl group at the third position instead of the second.
(4-Hydroxy-2-methylacetophenone): Similar structure but has a ketone group instead of an aldehyde group.
Uniqueness
(4-Hydroxy-2-methylphenyl)acetaldehyde is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities.
Biological Activity
(4-Hydroxy-2-methylphenyl)acetaldehyde, also known by its chemical formula C9H10O, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.
Property | Value |
---|---|
Molecular Formula | C9H10O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | This compound |
CAS Number | 791594-78-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Oxidative Stress : The compound can induce oxidative stress, leading to cellular damage. Studies have shown that aldehydes can generate reactive oxygen species (ROS), which may disrupt cellular functions and contribute to pathologies such as cancer and neurodegenerative diseases .
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, suggesting a protective role against oxidative damage .
Cytotoxicity
In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Cytotoxicity Assessment :
-
Inflammation Modulation :
- A recent study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. The results showed a decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential utility in managing inflammatory responses .
Properties
CAS No. |
791594-78-0 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
BHYLAGXLVFPDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC=O |
Origin of Product |
United States |
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